Meridianin C

Catalog No.
S642697
CAS No.
213473-00-8
M.F
C12H9BrN4
M. Wt
289.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meridianin C

CAS Number

213473-00-8

Product Name

Meridianin C

IUPAC Name

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)

InChI Key

PKQJCYXKRNGUKQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-, 4-(5-Bromo-1H-indol-3-yl)-2-pyrimidinamine, meridianin C

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N

marine natural product known for its anti-cancer activity

Meridianin C (CAS 213473-00-8), chemically 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, is a marine-derived indole alkaloid widely utilized as a potent kinase inhibitor scaffold [1]. Characterized by its 5-bromo substitution on the indole core and a 2-aminopyrimidine ring at the C-3 position, it serves as a critical baseline material for the development of glycogen synthase kinase-3β (GSK-3β), dual-specificity tyrosine-phosphorylation regulated kinase 1A (Dyrk1A), and Pim kinase inhibitors[2]. Commercially, it is procured both as a reference standard for neurodegenerative and oncology assays and as a synthetic precursor where the C-5 bromine provides a reactive handle for structural optimization [3].

Substituting Meridianin C with other meridianin analogs (such as Meridianin A, G, or F) fundamentally alters both biological activity and synthetic utility [1]. The specific mono-bromination at the C-5 position is critical; lacking this halogen (as in Meridianin G) results in weak kinase inhibition, while di-bromination (as in Meridianin F) decreases potency and introduces steric hindrances[2]. Furthermore, for medicinal chemistry workflows, the 5-bromo substitution in Meridianin C uniquely enables palladium-catalyzed cross-coupling reactions that are impossible with unsubstituted analogs, making it the required precursor for synthesizing advanced pan-PIM and anti-diabetic derivatives [3].

Impact of C-5 Monobromination on Baseline Kinase Inhibitory Potency

Meridianin C demonstrates up to a 1000-fold decrease in IC50 across key kinase targets compared to the weakly inhibitory unsubstituted Meridianin G[1]. Furthermore, it maintains superior potency over the sterically hindered 5,6-dibromo Meridianin F, achieving a baseline IC50 of 2.0 μM against GSK-3β [2].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataMeridianin C (5-bromo): 2.0 μM for GSK-3β
Comparator Or BaselineMeridianin G (unsubstituted) and Meridianin F (5,6-dibromo)
Quantified DifferenceUp to 1000-fold higher potency than Meridianin G; superior baseline activity to Meridianin F.
ConditionsIn vitro kinase inhibition assays.

Buyers must select the monobrominated Meridianin C to achieve baseline kinase activity without the steric and solubility penalties of dibrominated analogs.

Precursor Suitability for Pan-PIM Kinase Inhibitor Synthesis

Meridianin C provides a baseline Pim-1 IC50 of 1.0 μM [1]. Because of its specific substitution pattern, the C-5 bromine serves as a critical cross-coupling handle, allowing it to be synthetically optimized to yield pan-PIM inhibitors with single-digit nanomolar potency (e.g., 3.4 nM), a functionalization pathway unavailable to unsubstituted indole scaffolds .

Evidence DimensionPim-1 Kinase IC50 and Precursor Utility
Target Compound DataMeridianin C (baseline 1.0 μM) and its optimized derivatives (3.4 nM)
Comparator Or BaselineUnsubstituted indole scaffolds (lack reactive site for late-stage optimization)
Quantified DifferenceBaseline 1.0 μM activity, optimizable to 3.4 nM via C-5 modification.
ConditionsIn vitro Pim kinase assays and subsequent medicinal chemistry optimization.

Justifies the procurement of Meridianin C as a high-value starting material for developing selective leukemia and lymphoma therapeutics.

Cellular Efficacy in Aggressive Oral Squamous Cell Carcinoma (OSCC)

Meridianin C selectively and strongly reduces the growth of YD-10B cells—the most aggressive OSCC line tested—by inducing macropinocytosis and down-regulating Dickkopf-related protein-3 (DKK-3) [1]. This specific mechanism of action distinguishes it from generic kinase inhibitors that do not trigger macropinosome formation in these cancer models[2].

Evidence DimensionTumorigenic Cell Growth Reduction Mechanism
Target Compound DataMeridianin C (induces macropinocytosis via DKK-3 downregulation)
Comparator Or BaselineGeneric kinase inhibitors (lack macropinocytosis induction in YD-10B)
Quantified DifferenceSignificant accumulation of large vesicles and specific reduction of DKK-3 levels.
ConditionsHuman tongue cancer cell assays (YD-10B).

Provides a specific, validated application model for oncology researchers, ensuring reproducibility in macropinocytosis-driven cancer studies.

Suitability as a Precursor for Anti-Diabetic Agents

While baseline Meridianin C shows <5% glucose uptake, its specific structural framework allows targeted synthetic modification at the pyrimidine group to yield analogs with significantly higher glucose uptake than the standard positive control TDZD-8 (16%) [1]. These derivatives retain strong GSK-3β inhibitory activity (IC50 = 5.85 μM), validating the scaffold's utility in medicinal chemistry workflows [2].

Evidence DimensionCellular Glucose Uptake
Target Compound DataMeridianin C-derived optimized compounds (>16% uptake)
Comparator Or BaselineBaseline Meridianin C (<5%) and TDZD-8 (16%)
Quantified DifferenceDerivatives exceed the 16% uptake of the benchmark TDZD-8 while retaining target kinase inhibition.
ConditionsHepG2 cell glucose uptake assays.

Highlights the compound's critical role as a foundational building block for metabolic disease drug discovery programs.

Scaffold for Pan-PIM Kinase Inhibitor Synthesis

Utilizing the C-5 bromine of Meridianin C as a reactive handle for cross-coupling reactions to develop targeted treatments for acute myeloid leukemia (AML) and multiple myeloma .

Reference Standard in Neurodegenerative Disease Models

Procured as a baseline ATP-competitive inhibitor of GSK-3β and Dyrk1A in Alzheimer's disease research focused on tau phosphorylation and neuroprotection[1].

Macropinocytosis Induction in Oncology Assays

Applied as a specific pharmacological tool to study DKK-3 downregulation and macropinosome formation in aggressive oral squamous cell carcinomas, specifically the YD-10B cell line [2].

Precursor for Anti-Diabetic Drug Discovery

Used as a foundational scaffold to synthesize pyrimidine-modified derivatives that enhance cellular glucose uptake while maintaining GSK-3β inhibition [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

288.00106 Da

Monoisotopic Mass

288.00106 Da

Heavy Atom Count

17

Wikipedia

Meridianin C

Dates

Last modified: 08-15-2023

Anti‑survival and pro‑apoptotic effects of meridianin C derivatives on MV4‑11 human acute myeloid leukemia cells

Hyorim Cho, Anil Kumar Yadav, Youngrok Do, Mihwa Heo, David Bishop-Bailey, Jinho Lee, Byeong-Churl Jang
PMID: 31789392   DOI: 10.3892/ijo.2019.4925

Abstract

Meridianin C is a marine natural product with anticancer activity. Several meridianin C derivatives (compounds 7a‑j) were recently synthesized, and their inhibitory effects on pro‑viral integration site for Moloney murine leukemia virus (PIM) kinases, as well as their antiproliferative effects on human leukemia cells, were reported. However, the anti‑leukemic effects and mechanisms of action of meridianin C and its derivatives remain largely unknown. The aim of the present study was to investigate the effects of meridianin C and its derivatives on MV4‑11 human acute myeloid leukemia cell growth. The parent compound meridianin C did not markedly affect the viability and survival of MV4‑11 cells. By contrast, MV4‑11 cell viability and survival were reduced by meridianin C derivatives, with compound 7a achieving the most prominent reduction. Compound 7a notably inhibited the expression and activity of PIM kinases, as evidenced by reduced B‑cell lymphoma‑2 (Bcl‑2)‑associated death promoter phosphorylation at Ser112. However, meridianin C also suppressed PIM kinase expression and activity, and the pan‑PIM kinase inhibitor AZD1208 only slightly suppressed the survival of MV4‑11 cells. Thus, the anti‑survival effect of compound 7a on MV4‑11 cells was unrelated to PIM kinase inhibition. Moreover, compound 7a induced apoptosis, caspase‑9 and ‑3 activation and poly(ADP‑ribose) polymerase (PARP) cleavage, but did not affect death receptor (DR)‑4 or DR‑5 expression in MV4‑11 cells. Compound 7a also induced the generation of cleaved Bcl‑2, and the downregulation of myeloid cell leukemia (Mcl)‑1 and X‑linked inhibitor of apoptosis (XIAP) in MV4‑11 cells. Furthermore, compound 7a increased eukaryotic initiation factor (eIF)‑2α phosphorylation and decreased S6 phosphorylation, whereas GRP‑78 expression was unaffected. Importantly, treatment with a pan‑caspase inhibitor (z‑VAD‑fmk) significantly attenuated compound 7a‑induced apoptosis, caspase‑9 and ‑3 activation, PARP cleavage, generation of cleaved Bcl‑2 and downregulation of Mcl‑1 and XIAP in MV4‑11 cells. Collectively, these findings demonstrated the strong anti‑survival and pro‑apoptotic effects of compound 7a on MV4‑11 cells through regulation of caspase‑9 and ‑3, Bcl‑2, Mcl‑1, XIAP, eIF‑2α and S6 molecules.


Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β

Shuwen Han, Chunlin Zhuang, Wei Zhou, Fener Chen
PMID: 33809065   DOI: 10.3390/md19030149

Abstract

Glycogen synthase kinase 3β (GSK-3β) is a widely investigated molecular target for numerous diseases, and inhibition of GSK-3β activity has become an attractive approach for the treatment of diabetes. Meridianin C, an indole-based natural product isolated from marine
, has been reported as a potent GSK-3β inhibitor. In the present study, applying the structural-based optimization strategy, the pyrimidine group of meridianin C was modified by introducing different substituents based on the 2-aminopyrimidines-substituted pyrazolo pyridazine scaffold. Among them, compounds
and
showed a much higher glucose uptake than meridianin C (<5%) and the positive compound 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8, 16%), with no significant toxicity against HepG2 cells at the same time. Furthermore, they displayed good GSK-3β inhibitory activities (IC
= 5.85; 24.4 μM). These results suggest that these meridianin C analogues represent novel lead compounds with therapeutic potential for diabetes.


Meridianin C inhibits the growth of YD-10B human tongue cancer cells through macropinocytosis and the down-regulation of Dickkopf-related protein-3

Nam-Sook Park, Yu-Kyoung Park, Mahesh Ramalingam, Anil Kumar Yadav, Hyo-Rim Cho, Victor Sukbong Hong, Kunal N More, Jae-Hoon Bae, David Bishop-Bailey, Junko Kano, Masayuki Noguchi, Ik-Soon Jang, Kyung-Bok Lee, Jinho Lee, Jong-Soon Choi, Byeong-Churl Jang
PMID: 30246484   DOI: 10.1111/jcmm.13854

Abstract

Meridianin C is a marine natural product known for its anti-cancer activity. At present, the anti-tumour effects of meridianin C on oral squamous cell carcinoma are unknown. Here, we investigated the effect of meridianin C on the proliferation of four different human tongue cancer cells, YD-8, YD-10B, YD-38 and HSC-3. Among the cells tested, meridianin C most strongly reduced the growth of YD-10B cells; the most aggressive and tumorigenic of the cell lines tested. Strikingly, meridianin C induced a significant accumulation of macropinosomes in the YD-10B cells; confirmed by the microscopic and TEM analysis as well as the entry of FITC-dextran, which was sensitive to the macropinocytosis inhibitor amiloride. SEM data also revealed abundant long and thin membrane extensions that resemble lamellipodia on the surface of YD-10B cells treated with meridianin C, pointing out that meridianin C-induced macropinosomes was the result of macropinocytosis. In addition, meridianin C reduced cellular levels of Dickkopf-related protein-3 (DKK-3), a known negative regulator of macropinocytosis. A role for DKK-3 in regulating macropinocytosis in the YD-10B cells was confirmed by siRNA knockdown of endogenous DKK-3, which led to a partial accumulation of vacuoles and a reduction in cell proliferation, and by exogenous DKK-3 overexpression, which resulted in a considerable inhibition of the meridianin C-induced vacuole formation and decrease in cell survival. In summary, this is the first study reporting meridianin C has novel anti-proliferative effects via macropinocytosis in the highly tumorigenic YD-10B cell line and the effects are mediated in part through down-regulation of DKK-3.


Explore Compound Types